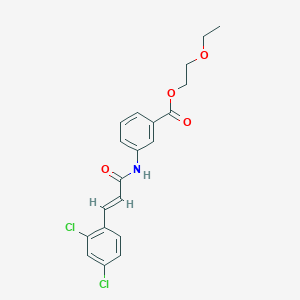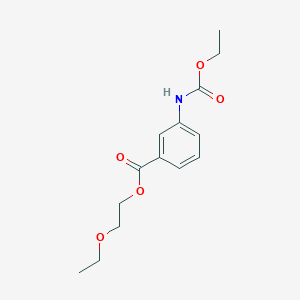
2-ethoxyethyl 3-(cinnamoylamino)benzoate
Overview
Description
2-Ethoxyethyl 3-(cinnamoylamino)benzoate is an organic compound with the molecular formula C20H21NO4 and a molecular weight of 339.395 g/mol . It is a unique chemical that combines the structural features of ethoxyethyl, cinnamoylamino, and benzoate groups, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 3-(cinnamoylamino)benzoate typically involves the esterification of 3-(cinnamoylamino)benzoic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 3-(cinnamoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cinnamoyl group to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Saturated derivatives of the cinnamoyl group
Substitution: New compounds with different functional groups replacing the ethoxyethyl group
Scientific Research Applications
2-Ethoxyethyl 3-(cinnamoylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 3-(cinnamoylamino)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The cinnamoylamino group may interact with enzymes or receptors, influencing biological processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl 3-(phenylacetylamino)benzoate
- 2-Ethoxyethyl 3-(ethoxycarbonylamino)benzoate
- 2-Ethoxyethyl 3-((4-chloroanilino)carbonylamino)benzoate
- 2-Ethoxyethyl 3-(2-methylbenzoylamino)benzoate
Uniqueness
2-Ethoxyethyl 3-(cinnamoylamino)benzoate is unique due to the presence of the cinnamoylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-ethoxyethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-24-13-14-25-20(23)17-9-6-10-18(15-17)21-19(22)12-11-16-7-4-3-5-8-16/h3-12,15H,2,13-14H2,1H3,(H,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTCZXPJKQTEAQ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate](/img/structure/B3752777.png)
![Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate](/img/structure/B3752789.png)

![propyl 3-[(propoxycarbonyl)amino]benzoate](/img/structure/B3752817.png)
![butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B3752822.png)
![[4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate](/img/structure/B3752835.png)
![2-ethoxyethyl 3-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B3752852.png)


![2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate](/img/structure/B3752866.png)
![2-methoxyethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B3752874.png)
![diethyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3752882.png)

![2-(4-bromo-2-tert-butylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3752892.png)
